molecular formula C7H13N3S B3168943 N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine CAS No. 933712-12-0

N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine

Cat. No.: B3168943
CAS No.: 933712-12-0
M. Wt: 171.27 g/mol
InChI Key: RVBGKHIIBCJMIE-UHFFFAOYSA-N
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Description

N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a thiazole ring, an aminomethyl group, and a dimethylamine group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine typically involves the reaction of dimethylamine with 1,3-thiazole-2-carbaldehyde. The process begins with the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds. These products can have different chemical and biological properties, making them useful in various applications.

Mechanism of Action

The mechanism of action of N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. The aminomethyl and thiazole groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and aminomethyl-substituted compounds, such as:

Uniqueness

N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine stands out due to its combination of a thiazole ring and a dimethylamine group, which imparts unique chemical and biological properties

Properties

IUPAC Name

[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S/c1-10(2)4-7-9-6(3-8)5-11-7/h5H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBGKHIIBCJMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC(=CS1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine
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N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine
Reactant of Route 3
N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine
Reactant of Route 4
N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine
Reactant of Route 5
N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine
Reactant of Route 6
Reactant of Route 6
N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine

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